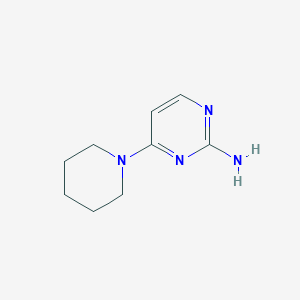

4-(piperidin-1-yl)pyrimidin-2-amine

Beschreibung

4-(Piperidin-1-yl)pyrimidin-2-amine is a pyrimidine derivative featuring a 6-membered piperidine ring attached to the 4-position of the pyrimidine core and an amine group at the 2-position. Pyrimidine derivatives are widely explored in medicinal chemistry due to their versatility in drug design, acting as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds . Synthetically, this compound is often prepared via nucleophilic substitution reactions between 4-chloropyrimidin-2-amine derivatives and piperidine under basic conditions .

Eigenschaften

CAS-Nummer |

69193-22-2 |

|---|---|

Molekularformel |

C9H14N4 |

Molekulargewicht |

178.23 g/mol |

IUPAC-Name |

4-piperidin-1-ylpyrimidin-2-amine |

InChI |

InChI=1S/C9H14N4/c10-9-11-5-4-8(12-9)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2,(H2,10,11,12) |

InChI-Schlüssel |

KDBBKFWKXHVPKZ-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)C2=NC(=NC=C2)N |

Kanonische SMILES |

C1CCN(CC1)C2=NC(=NC=C2)N |

Andere CAS-Nummern |

69193-22-2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(piperidin-1-yl)pyrimidin-2-amine typically involves the reaction of 2-chloropyrimidine with piperidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The general reaction scheme is as follows:

2-chloropyrimidine+piperidine→4-(piperidin-1-yl)pyrimidin-2-amine

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Piperidin-1-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

Substitution: Sodium hydride in DMF.

Major Products Formed

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of various substituted pyrimidine derivatives

Wissenschaftliche Forschungsanwendungen

4-(Piperidin-1-yl)pyrimidin-2-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of protein kinases.

Medicine: Explored for its anticancer properties due to its ability to inhibit specific signaling pathways involved in cell proliferation.

Industry: Utilized in the development of agrochemicals and other industrial chemicals

Wirkmechanismus

The mechanism of action of 4-(piperidin-1-yl)pyrimidin-2-amine involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting downstream signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogues

Substituent Variations: Heterocyclic Ring Size and Nitrogen Content

Key Compounds

Structural and Functional Insights :

Positional Isomerism and Fused-Ring Derivatives

Key Examples

4-Phenyl-6-(piperidin-1-yl)pyrimidin-2-amine : A phenyl group at the 4-position and piperidine at the 6-position. This compound exhibits higher lipophilicity (logP ~3.2) compared to the parent structure (logP ~2.5), favoring blood-brain barrier penetration .

7-(Piperidin-1-yl)pyrrolo[2,3-d]pyrimidin-2-amine : Fusion of a pyrrole ring to pyrimidine increases rigidity, improving selectivity for kinases like Mer and Axl .

Activity Trends :

Functional Group Modifications

N-Substituted Analogues: N-Benzylidene Derivatives: Schiff base formation at the 2-amine position (e.g., compound 5a-e in ) introduces π-π stacking interactions, enhancing antibacterial activity against Gram-positive pathogens . Thiazolidinone Derivatives: Cyclocondensation with mercaptoacetic acid (e.g., compound 7a-e) improves metabolic stability, with MIC values <1 µg/mL against Staphylococcus aureus .

Hybrid Structures: 3-(2-Aminopyrimidin-4-yl)indoles (): Combining indole and pyrimidine moieties yields dual anti-inflammatory and analgesic activity (87–88% inflammation inhibition in rodent models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.